molecular formula C9H10O B13433196 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one

Cat. No.: B13433196
M. Wt: 134.17 g/mol
InChI Key: IMWMKEOKKBQLDI-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H10O It is characterized by a cyclohexene ring substituted with a propynyl group at the fourth position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a propynyl group and a ketone group.

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

4-prop-2-ynylcyclohex-2-en-1-one

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h1,4,6,8H,3,5,7H2

InChI Key

IMWMKEOKKBQLDI-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCC(=O)C=C1

Origin of Product

United States

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